Product packaging for 2-Bromo-2-chloro-N,N'-dimethylmalonamide(Cat. No.:CAS No. 4568-74-5)

2-Bromo-2-chloro-N,N'-dimethylmalonamide

Cat. No.: B13832966
CAS No.: 4568-74-5
M. Wt: 243.48 g/mol
InChI Key: LIWSDJKPIBOGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-2-chloro-N,N'-dimethylmalonamide is a useful research compound. Its molecular formula is C5H8BrClN2O2 and its molecular weight is 243.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8BrClN2O2 B13832966 2-Bromo-2-chloro-N,N'-dimethylmalonamide CAS No. 4568-74-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4568-74-5

Molecular Formula

C5H8BrClN2O2

Molecular Weight

243.48 g/mol

IUPAC Name

2-bromo-2-chloro-N,N'-dimethylpropanediamide

InChI

InChI=1S/C5H8BrClN2O2/c1-8-3(10)5(6,7)4(11)9-2/h1-2H3,(H,8,10)(H,9,11)

InChI Key

LIWSDJKPIBOGBT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C(=O)NC)(Cl)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 2 Chloro N,n Dimethylmalonamide and Its Analogues

Retrosynthetic Analysis and Design Considerations for Halogenated Malonamides

Retrosynthetic analysis of 2-bromo-2-chloro-N,N'-dimethylmalonamide suggests several potential synthetic disconnections. The most straightforward approach involves the direct halogenation of a pre-formed N,N'-dimethylmalonamide backbone. This strategy is attractive due to the commercial availability of the starting malonamide (B141969). Key design considerations for this approach include the choice of halogenating agents and the control of regioselectivity to introduce both bromine and chlorine atoms at the α-position. Traditional halogenation methods often employ harsh reagents and may lack precise control, leading to mixtures of products. nih.govsemanticscholar.org

Alternative retrosynthetic pathways might involve the construction of the malonamide from a dihalogenated malonic acid derivative. This approach offers better control over the halogenation pattern but requires the synthesis of the dihalogenated precursor, which can be challenging. The design of such syntheses must consider the stability of the intermediates and the compatibility of the reaction conditions with the amide formation step.

Enzymatic halogenation presents a promising, albeit less explored, avenue. manchester.ac.uk Halogenase enzymes could offer high regioselectivity and milder reaction conditions, aligning with the principles of green chemistry. manchester.ac.ukrsc.orgnih.gov However, the substrate scope and scalability of enzymatic methods for highly substituted malonamides are areas that require further investigation.

Development of Novel Synthetic Routes

The development of novel synthetic routes for halogenated malonamides is driven by the need for efficiency, selectivity, and sustainability. Researchers are actively exploring both one-pot and stepwise strategies to access these valuable compounds.

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of step economy and operational simplicity. researchgate.net For the synthesis of malonamide derivatives, MCRs can bring together multiple starting materials in a single reaction vessel to construct the target molecule in a convergent manner. researchgate.netrsc.org While specific MCRs for this compound are not extensively documented, the general principles of MCRs can be applied to its design. For instance, a hypothetical MCR could involve the reaction of a dihalogenated active methylene (B1212753) compound, an amine, and a carbonyl source. The development of such a reaction would require careful selection of catalysts and reaction conditions to ensure the desired bond formations occur in a controlled sequence. The use of ionic liquids as catalysts in MCRs has shown promise in promoting reactions under solvent-free conditions, which is a significant step towards greener synthesis. researchgate.netderpharmachemica.com

Stepwise synthesis provides a more traditional and often more controllable route to complex molecules like this compound. A plausible stepwise strategy would begin with the synthesis of N,N'-dimethylmalonamide from dimethyl malonate and methylamine. This intermediate can then be subjected to sequential halogenation. The order of halogenation (bromination followed by chlorination, or vice versa) and the choice of halogenating agents would be critical to optimize the yield and purity of the final product.

Intermediate derivatization is a key strategy in agrochemical and pharmaceutical discovery and can be applied to the synthesis of malonamide analogues. semanticscholar.orgias.ac.in This approach involves the synthesis of a core intermediate, which is then elaborated through a series of reactions to generate a library of related compounds. For example, N,N'-dimethylmalonamide could be first brominated to give 2-bromo-N,N'-dimethylmalonamide. This intermediate could then be chlorinated to yield the target compound or reacted with other electrophiles to produce a range of α-substituted malonamides. This method allows for the systematic exploration of structure-activity relationships.

The application of green chemistry principles is becoming increasingly important in the design of synthetic routes. acs.orgrsc.org For the synthesis of this compound, this translates to several key considerations:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. acs.org MCRs are inherently more atom-economical than many stepwise syntheses.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids, or performing reactions under solvent-free conditions. rsc.orgresearchgate.netresearchgate.net

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. researchgate.net

Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste and improve efficiency. rsc.org

An example of a greener approach would be the use of N-halosuccinimides (NCS and NBS) as halogenating agents, which are generally considered safer and easier to handle than elemental halogens. nih.gov Furthermore, exploring enzymatic or biocatalytic halogenation could offer a highly selective and environmentally benign route. nih.gov

Optimization of Reaction Conditions and Efficiency

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing by-product formation. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time. scielo.brresearchgate.net

The choice of solvent can significantly influence the rate and outcome of a reaction. scielo.br For the halogenation of malonamides, solvents are chosen based on the solubility of the reactants and their compatibility with the reaction conditions. While chlorinated solvents are often used, greener alternatives are being explored. researchgate.net For instance, the use of ethanol or even water as a solvent for certain steps can significantly improve the environmental profile of the synthesis. rsc.orgresearchgate.net

Catalysis plays a pivotal role in modern organic synthesis. nih.gov In the context of synthesizing halogenated malonamides, catalysts can be used to activate the halogenating agent or the malonamide substrate. For example, acid or base catalysis is often employed in halogenation reactions to promote the formation of the enolate intermediate. mdpi.com The development of novel catalysts, including organocatalysts and metal-based catalysts, could lead to more efficient and selective halogenation methods. The use of phase-transfer catalysts could also be beneficial in reactions involving immiscible reactants.

Below is a table summarizing various synthetic approaches and the key parameters that are typically optimized:

Synthetic ApproachKey Parameters for OptimizationPotential Advantages
One-Pot Multicomponent Reaction Catalyst, solvent, temperature, stoichiometry of reactantsHigh step and atom economy, operational simplicity
Stepwise Synthesis Halogenating agents, reaction sequence, purification of intermediatesBetter control over each step, allows for intermediate derivatization
Green Chemistry Approach Use of renewable feedstocks, safer solvents, energy-efficient methods (e.g., microwave), biocatalysisReduced environmental impact, increased safety

Temperature, Pressure, and Reaction Time Optimization2.3.3. Isolation and Purification Methodologies2.4. Stereochemical Control in Synthesis

Further research and publication in the field of synthetic chemistry are required before a comprehensive and accurate article on the synthesis of this compound can be produced.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 2 Chloro N,n Dimethylmalonamide

Reactivity of the α-Bromo and α-Chloro Substituents

The presence of both a bromine and a chlorine atom on the α-carbon, the carbon atom situated between the two carbonyl groups, is the most significant feature influencing the compound's reactivity. This α-carbon is highly electrophilic due to the electron-withdrawing effects of the two adjacent carbonyl groups and the two halogens. Consequently, this site is the primary target for nucleophilic attack. The chemistry of such α-haloamides is a subject of considerable interest, with reactions predominantly occurring at this crucial position. nih.gov

The displacement of the halide leaving groups by nucleophiles is a principal reaction pathway for 2-Bromo-2-chloro-N,N'-dimethylmalonamide. This substitution can proceed through either a unimolecular (S_N1) or bimolecular (S_N2) mechanism, with the operative pathway being influenced by reaction conditions and the nature of the nucleophile.

The S_N2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. wikipedia.org For this compound, the α-carbon is sterically hindered by two amide groups and two halogens, which could impede the approach of a nucleophile. However, α-halo carbonyl compounds are known to be exceptionally reactive in S_N2 reactions. The reaction works well for primary halides and especially well for α-carbonyl halides. wikipedia.org The replacement of an α-halogen by nitrogen nucleophiles is a common method for synthesizing α-amino amides. nih.gov

The S_N1 mechanism proceeds through a carbocation intermediate. The formation of a carbocation at the α-position would be stabilized by the resonance delocalization of the positive charge onto the adjacent carbonyl oxygen atoms and nitrogen lone pairs. However, the strong electron-withdrawing inductive effect of the remaining halogen and the two amide groups would destabilize the carbocation, making the S_N1 pathway less likely under most conditions.

Given that bromine is generally a better leaving group than chlorine, initial substitution would likely involve the displacement of the bromide ion.

Factor Influence on S_N1 Pathway Influence on S_N2 Pathway
Substrate Structure Steric hindrance around the α-carbon is high.Carbocation intermediate is destabilized by inductive effects but stabilized by resonance.
Leaving Group Bromine is a better leaving group than chlorine.Good leaving groups are favorable for both mechanisms.
Nucleophile Favored by weak nucleophiles.Favored by strong, unhindered nucleophiles.
Solvent Favored by polar, protic solvents that can stabilize the carbocation intermediate.Favored by polar, aprotic solvents that do not solvate the nucleophile as strongly.

Elimination reactions typically involve the removal of a leaving group and a proton from an adjacent (β) carbon to form a double bond. pearson.com In the case of this compound, the central α-carbon has no attached hydrogen atoms. Furthermore, the adjacent atoms are the carbonyl carbons, which also lack hydrogens. Therefore, standard β-elimination pathways (E1 and E2) to form a C=C double bond are not structurally possible for this molecule. Alternative elimination pathways are chemically unfavorable and not typically observed.

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for replacing one halogen atom with another. wikipedia.org This type of reaction is typically an S_N2 process. wikipedia.org For this compound, it is possible to exchange either the bromine or chlorine atom, commonly with fluoride (B91410) or iodide.

The classic Finkelstein reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone. wikipedia.org The reaction's equilibrium is driven toward the product because sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not and precipitates out of the solution. wikipedia.org A similar principle could be applied to replace the bromine or chlorine in the target molecule with iodine.

Conversely, exchange with fluorine can be achieved using alkali metal fluorides like potassium fluoride, often in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide (B87167) at elevated temperatures. wikipedia.orggoogle.com These reactions can sometimes be sluggish and may require catalysts. google.com Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, selective exchange of the bromine atom is often achievable under controlled conditions.

Reactant Solvent Expected Product Driving Force
Sodium Iodide (NaI)Acetone2-Chloro-2-iodo-N,N'-dimethylmalonamidePrecipitation of NaBr
Potassium Fluoride (KF)Dimethylformamide (DMF)2-Bromo-2-fluoro-N,N'-dimethylmalonamideFormation of a stronger C-F bond

Reactivity of the N,N'-dimethylmalonamide Moiety

Amide bonds are famously stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond and restricts rotation. masterorganicchemistry.com This stability makes them generally unreactive. However, under certain conditions, these bonds can be cleaved or activated.

Modern synthetic methods have been developed to activate the typically inert amide C-N bond, often using transition metal catalysis. researchgate.netresearchgate.net For example, nickel-catalyzed cross-coupling reactions can achieve the cleavage of the N-C(O) bond. researchgate.net In the context of this compound, such reactions could potentially lead to the replacement of the -N(CH₃) group, though this would require harsh conditions and would have to compete with the much more facile reactions at the α-carbon.

The amide N-H bonds in primary or secondary amides are weakly acidic. masterorganicchemistry.com In this molecule, the amide protons have been replaced with methyl groups, so reactivity associated with N-H acidity is not present. The amide carbonyl oxygens are weakly basic and can be protonated or act as coordination sites for Lewis acids.

A central methylene (B1212753) group (-CH₂-) located between two electron-withdrawing groups, such as in malononitrile (B47326) or malonic esters, is known as an "active methylene group". scispace.comresearchgate.netresearchgate.net The protons on such a group are significantly acidic and can be easily removed by a base to form a stabilized carbanion (enolate). This carbanion is a potent nucleophile and is central to reactions like the Knoevenagel condensation. researchgate.net

However, the compound This compound does not possess a central methylene group . The central α-carbon atom is a quaternary carbon, as it is bonded to four non-hydrogen substituents: a bromine atom, a chlorine atom, and two carbonyl carbons. Consequently, it lacks the acidic protons characteristic of an active methylene group and cannot undergo the typical reactions associated with such moieties, such as enolate formation and subsequent condensation reactions. The reactivity at this central carbon is entirely defined by the chemistry of the carbon-halogen bonds, as detailed in section 3.1.

Mechanistic Elucidation Studies

Spectroscopic Monitoring of Reaction Progress

In the absence of specific studies on this compound, the progress of its potential reactions, such as nucleophilic substitution, could be monitored using various spectroscopic techniques. These methods are fundamental in tracking the disappearance of reactants and the appearance of products over time, providing insights into reaction kinetics and the potential formation of intermediates.

Common spectroscopic methods that would be applicable include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be crucial for tracking structural changes. For instance, in a reaction where a nucleophile displaces one of the halogen atoms, the chemical shifts of the α-carbon and the N-methyl protons would be expected to change significantly. Time-course NMR experiments could provide kinetic data.

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency of the amide groups in this compound would be a key diagnostic peak. Changes in the electronic environment around the carbonyl group due to reaction at the α-carbon would likely lead to a shift in this absorption band.

Mass Spectrometry (MS): Analysis of reaction aliquots by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would allow for the identification of reactants, products, and any stable intermediates by their mass-to-charge ratio.

Table 1: Hypothetical Spectroscopic Data for Monitoring a Reaction of this compound

TechniqueAnalyteKey Spectroscopic FeatureExpected Change Upon Reaction
¹H NMRReactantSignal for N-CH₃ protonsShift in chemical environment
¹³C NMRReactantSignal for α-carbon (C-Br,Cl)Significant upfield or downfield shift
IRReactantC=O stretching frequencyShift to higher or lower wavenumber
MSProductMolecular ion peakAppearance of a new peak corresponding to the product's mass

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. While no KIE studies have been reported for this compound, one could hypothesize their application.

For example, to investigate the mechanism of a potential nucleophilic substitution reaction, a primary KIE could be measured by synthesizing an isotopically labeled version of the reactant, such as one containing a ¹³C at the α-carbon. If the C-Br or C-Cl bond is broken in the rate-determining step, a measurable k¹²/k¹³ isotope effect would be expected. Similarly, secondary KIEs could be investigated by deuterating the N-methyl groups to probe changes in hybridization at the α-carbon during the transition state.

Trapping of Reactive Intermediates

Many reactions involving halogenated compounds proceed through highly reactive intermediates such as carbocations or radicals. Trapping these transient species can provide strong evidence for a particular reaction mechanism. Although no specific studies on trapping intermediates in reactions of this compound have been documented, general strategies could be employed.

If a reaction is suspected to proceed through a carbocation intermediate at the α-carbon (formed by the loss of a halide ion), nucleophilic trapping agents could be added to the reaction mixture. These agents, if they are more nucleophilic than the solvent or other reactants, could capture the carbocation to form a stable product, thereby confirming its existence. Common trapping agents include azides or other potent nucleophiles.

Influence of Substituents on Reaction Selectivity and Rate

The influence of substituents on the reactivity of this compound has not been systematically investigated in the available literature. However, based on established principles of physical organic chemistry, predictions can be made about how modifying the N-alkyl groups would affect the reaction selectivity and rate.

Replacing the N-methyl groups with other alkyl groups (e.g., ethyl, isopropyl, tert-butyl) would introduce steric and electronic effects.

Steric Effects: Increasing the steric bulk of the N-alkyl substituents could hinder the approach of a nucleophile to the α-carbon, thereby decreasing the rate of a bimolecular nucleophilic substitution (Sₙ2) reaction.

Electronic Effects: The electronic effect of different alkyl groups on the amide nitrogen is relatively similar (all are electron-donating). However, subtle differences could influence the electron density at the carbonyl carbon and, through resonance, at the α-carbon, which might have a minor effect on the reaction rate.

A systematic study would involve synthesizing a series of N,N'-dialkyl-2-bromo-2-chloromalonamides and measuring their reaction rates with a common nucleophile under identical conditions.

Table 2: Predicted Relative Reaction Rates for Nucleophilic Substitution on N,N'-Dialkyl-2-bromo-2-chloromalonamides

N-Alkyl SubstituentPredicted Relative Rate (Sₙ2)Primary Influencing Factor
MethylHighestMinimal steric hindrance
EthylHighSlight increase in steric hindrance
IsopropylModerateSignificant increase in steric hindrance
tert-ButylLowSevere steric hindrance

It is crucial to reiterate that the information presented in this article is based on general chemical principles and analogies to related compounds, as direct experimental data for this compound is not available in the public scientific domain.

Advanced Structural Characterization and Spectroscopic Analysis Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be a cornerstone in confirming the identity and elucidating the detailed structure of 2-Bromo-2-chloro-N,N'-dimethylmalonamide in solution.

Advanced 1D NMR Techniques (e.g., DEPT, NOE difference spectroscopy)

One-dimensional (1D) NMR techniques would provide initial, crucial information. A standard ¹H NMR spectrum would be expected to show signals for the two N-methyl groups. Due to the presence of the chiral center at the C2 position, these methyl groups could potentially be diastereotopic and thus exhibit distinct chemical shifts.

A ¹³C NMR spectrum would be anticipated to show signals for the carbonyl carbons, the quaternary C2 carbon, and the N-methyl carbons. The chemical shifts would be influenced by the electronegativity of the attached atoms (Br, Cl, N, O).

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments would be instrumental in distinguishing between the different types of carbon atoms. A DEPT-135 experiment, for instance, would show positive signals for CH₃ groups and negative signals for CH₂ groups, while quaternary carbons and CH groups would be absent. For this compound, DEPT experiments would confirm the presence of the methyl carbons and the absence of CH or CH₂ groups.

Nuclear Overhauser Effect (NOE) Difference Spectroscopy: This technique would be used to probe spatial relationships between protons. For example, irradiation of one of the N-methyl proton signals might result in an enhancement of the signal for the other N-methyl group, providing information about their relative proximity and the conformational preferences around the N-C bonds.

Multidimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments would be essential for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecule.

Correlation Spectroscopy (COSY): A COSY spectrum reveals proton-proton couplings. In this compound, this experiment would primarily be used to confirm the absence of couplings between the N-methyl protons, as they are separated by more than three bonds.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the N-methyl groups to their corresponding carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about spatial proximity, similar to NOE difference spectroscopy, but in a 2D format. NOESY or ROESY spectra would reveal through-space correlations between the two N-methyl groups, offering insights into the molecule's conformational dynamics.

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and not based on experimental results.)

AtomHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
C=O-~165
C(Br)Cl-~75
N-CH₃~2.9~28
N'-CH₃~3.1~30

Dynamic NMR Studies for Conformational Analysis

The rotation around the C-N amide bonds in this compound could be restricted, potentially leading to the observation of distinct signals for the two methyl groups at room temperature. Dynamic NMR (DNMR) studies, involving recording NMR spectra at various temperatures, could provide quantitative information about the energy barrier to this rotation. As the temperature is increased, the rate of rotation would increase, eventually leading to the coalescence of the two methyl signals into a single, broader peak. Analysis of the coalescence temperature and the chemical shift difference between the signals would allow for the calculation of the Gibbs free energy of activation for the rotational process. Theoretical studies on N,N'-dimethylmalonamide have explored its stable conformers, and DNMR would provide experimental validation of such conformational dynamics in its halogenated derivative.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would in turn confirm the elemental composition of this compound. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), would result in a distinctive isotopic cluster for the molecular ion, further confirming the presence of these halogens.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide information about the molecule's structure. Common fragmentation pathways for amides include cleavage of the C-C and C-N bonds. For this molecule, one would expect to observe fragmentation patterns corresponding to the loss of bromine, chlorine, and portions of the N,N'-dimethylamide moieties.

Hypothetical HRMS Fragmentation Data for this compound (Note: This data is illustrative and not based on experimental results.)

Fragment IonHypothetical m/z
[M]+241.9454 (for ¹²C₅H₈⁷⁹Br³⁵ClN₂O₂)
[M-Br]+162.0220
[M-Cl]+206.9759
[C(O)N(CH₃)H]+58.0422

X-ray Crystallography for Solid-State Molecular Architecture Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. It would also reveal the conformational preferences of the molecule in the crystalline form, such as the orientation of the N-methyl groups and the amide planes. Furthermore, the crystal packing arrangement would show any intermolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching of the amide groups (typically in the range of 1630-1680 cm⁻¹). C-N stretching vibrations would also be present, as would C-H stretching and bending modes for the methyl groups. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region of the spectrum (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, more symmetric vibrations can be stronger in the Raman spectrum. This technique could also be useful for identifying the C-Br and C-Cl bonds.

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed vibrational modes could be achieved, providing further confirmation of the molecular structure and insights into its conformational properties.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment (if chiral analogues are considered)

Chiroptical spectroscopy encompasses a set of analytical techniques that investigate the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is a prominent method within this category, focusing on the differential absorption of such light by chromophores in a molecule. nih.gov This technique is exceptionally sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of enantiomers. nih.gov

For a molecule to be analyzed by ECD, it must be chiral and possess a chromophore that absorbs in the ultraviolet-visible range. The resulting ECD spectrum, a plot of the difference in absorption (Δε) versus wavelength, provides a unique fingerprint for a specific enantiomer. nih.gov Mirror-image ECD spectra are typically observed for opposite enantiomers. nih.gov

In the context of this compound, the molecule itself is achiral as it lacks a stereocenter and does not possess planar or axial chirality. Therefore, it would not exhibit an ECD signal.

However, if a chiral analogue of this compound were to be synthesized—for instance, by introducing a chiral substituent on the nitrogen atoms or by creating a more complex, rigid chiral structure incorporating the malonamide (B141969) core—ECD could be employed to assign its absolute configuration. The process would hypothetically involve the following steps:

Synthesis and Separation: Synthesis of the chiral analogue would likely result in a racemic mixture (an equal mixture of both enantiomers). These enantiomers would need to be separated using chiral chromatography techniques.

Experimental ECD Measurement: The ECD spectra of the isolated enantiomers would be measured using a spectropolarimeter.

Quantum Chemical Calculations: Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), would be used to predict the theoretical ECD spectra for each possible enantiomer (e.g., R and S configurations). encyclopedia.pub This involves first determining the stable conformations of the molecule and then calculating the ECD spectrum for each, which are then averaged based on their predicted populations.

Comparison and Assignment: The experimentally measured ECD spectrum would be compared to the computationally predicted spectra. A match between the experimental spectrum and the calculated spectrum for a specific configuration (e.g., the R configuration) would allow for the unambiguous assignment of the absolute configuration of that enantiomer. encyclopedia.pub

Due to the absence of published research on chiral analogues of this compound, no experimental or computational data tables can be provided. The application of chiroptical spectroscopy remains a theoretical possibility pending the synthesis and investigation of such compounds.

Computational Chemistry and Theoretical Investigations

Reaction Pathway Modeling and Transition State Analysis

Understanding the reactivity of 2-Bromo-2-chloro-N,N'-dimethylmalonamide, a potential intermediate in pharmaceutical and agrochemical synthesis, requires modeling its reaction pathways. lookchem.com Computational methods can map out the potential energy surface of a chemical reaction, identifying the minimum energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction rate. Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to find transition state structures. In studies of similar compounds, the intrinsic reaction coordinate (IRC) method is then used to confirm that the identified transition state correctly connects the reactants and products. Analysis of the vibrational frequencies at the transition state (which should have exactly one imaginary frequency) further validates the structure.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and reactivity. Conformational analysis aims to identify all stable low-energy conformers of the molecule. A theoretical study on N,N'-dimethylmalonamide identified two stable conformations for each of its geometric isomers. osti.gov For the more complex this compound, the number of possible conformers would likely be greater due to rotations around the C-C and C-N bonds.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and identify the most populated conformational states at a given temperature. This information is particularly valuable for understanding how the molecule behaves in different environments, such as in solution.

Table 2: Comparison of Theoretical Methods for Conformational Analysis of Malonamide (B141969) Derivatives

MethodKey FeaturesApplication to this compoundReference
Hartree-Fock (HF)A foundational ab initio method.Provides a baseline for structural and energetic comparisons. osti.gov
Density Functional Theory (DFT)Balances accuracy and computational cost.Identifies stable conformers and calculates relative energies. osti.gov
Møller-Plesset (MP) TheoryIncludes electron correlation for higher accuracy.Refines the energetic ordering of conformers. osti.gov

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations can predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.

DFT and ab initio methods are widely used to calculate vibrational frequencies. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods. In a study on a related bromo-chloro compound, the calculated vibrational wavenumbers at the HF and B3LYP levels of theory showed good agreement with experimental FTIR and FT-Raman spectra. researchgate.net

Similarly, NMR chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental NMR spectra. For UV-Visible spectra, time-dependent DFT (TD-DFT) is commonly used to calculate the energies of electronic transitions, which correspond to absorption maxima. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While no specific QSRR studies on this compound were found, the principles can be applied.

In a hypothetical QSRR study involving this compound and its analogs, various molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, Mulliken charges), steric (e.g., molecular volume), or topological. These descriptors would then be correlated with experimentally determined reactivity data (e.g., reaction rates) using statistical methods like multiple linear regression or partial least squares. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with desired properties. A study on N,N'-dimethylmalonamide provides a foundation for understanding the structural parameters that could be used in such a QSRR model. osti.gov

Exploration of Chemical Applications Non Biological/non Pharmaceutical

Role as a Synthetic Building Block for Complex Molecules

The presence of two distinct halogen atoms (bromine and chlorine) on the alpha-carbon, along with two amide groups, makes 2-Bromo-2-chloro-N,N'-dimethylmalonamide a promising precursor for the synthesis of diverse and complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds, and the potential for the amide groups to participate in or direct reactions, underpins its utility in this domain.

Precursor for Heterocyclic Compound Synthesis

While direct studies on the use of this compound in heterocyclic synthesis are not widely reported, the known reactivity of related α-haloamides and malonamides provides a strong basis for its potential applications. Malonamides, in general, are established precursors for the synthesis of various nitrogen-containing heterocycles. The α-carbon of amides can be functionalized, albeit sometimes requiring strong bases to form the corresponding enolates. orgoreview.com The presence of two leaving groups in this compound could facilitate cyclization reactions with binucleophiles to form a variety of heterocyclic rings.

For instance, reaction with dinucleophiles such as diamines, hydrazines, or hydroxylamines could potentially lead to the formation of five, six, or seven-membered heterocyclic systems. The general strategy would involve the sequential or simultaneous displacement of the bromide and chloride ions. The inherent reactivity difference between the C-Br and C-Cl bonds could be exploited for regioselective synthesis.

A plausible, though underexplored, synthetic route could involve the reaction with a 1,2-diamine. In such a reaction, the initial nucleophilic attack by one of the amino groups would likely displace the more labile bromide ion. Subsequent intramolecular cyclization via displacement of the chloride ion by the second amino group would yield a substituted piperazinone or a related diazacyclic system. The reaction conditions, such as the choice of base and solvent, would be critical in controlling the reaction pathway and avoiding undesired side reactions.

The application of α-haloamides in atom transfer radical cyclization presents another avenue for heterocyclic synthesis. nih.gov Although not specifically documented for this compound, similar substrates undergo radical-mediated cyclizations to form various ring systems. nih.gov

Intermediate in Cascade and Tandem Reactions

Cascade and tandem reactions, which involve multiple bond-forming events in a single synthetic operation, are highly efficient strategies for building molecular complexity. The bifunctional nature of this compound makes it an intriguing candidate for such processes. A hypothetical cascade reaction could be initiated by a nucleophilic substitution at the α-carbon, followed by an intramolecular reaction involving one of the amide groups or a subsequent intermolecular event.

The differential reactivity of the two halogen atoms is a key feature that could be exploited in tandem reactions. For example, a selective reaction at the C-Br bond, such as a Suzuki or Sonogashira coupling, could be followed by a different transformation at the C-Cl bond, allowing for the controlled introduction of two different substituents.

Potential in Catalysis

The application of this compound in catalysis is an area ripe for exploration, with potential roles as both a precursor to ligands for metal-mediated catalysis and as a participant in organocatalysis.

Ligand Precursor for Metal-Mediated Transformations

N,N'-dialkylmalonamides are known to act as ligands for a variety of metal ions, including lanthanides and transition metals. osti.govrsc.org The amide oxygen atoms can coordinate to the metal center, influencing its electronic properties and catalytic activity. This compound could be utilized in a similar fashion, with the amide functionalities providing the coordination sites.

Furthermore, the halogen atoms offer handles for further functionalization to create more complex ligand architectures. For example, substitution of the halogens with phosphorus- or sulfur-containing nucleophiles could lead to the synthesis of novel multidentate ligands. These ligands could then be used to prepare metal complexes for applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. The coordination chemistry of such ligands would be influenced by both the nature of the donor atoms and the steric bulk of the N,N'-dimethylamide groups.

Organocatalytic Applications

While there is no direct evidence of this compound being used as an organocatalyst, its structure suggests some potential avenues for investigation. The amide groups could potentially participate in hydrogen bonding interactions, a key feature of many organocatalysts. For instance, in a Michael addition reaction, the amide N-H groups (if present in a related primary or secondary malonamide) could act as hydrogen bond donors to activate the electrophile. In the case of the N,N'-dimethyl derivative, the oxygen atoms could still play a role in substrate activation.

Advanced Materials Science Applications

The potential utility of this compound in materials science is largely speculative but is grounded in the known properties of related compounds. Polyamides and polyimides are classes of high-performance polymers with excellent thermal and mechanical properties. hsu.ac.ir Monomers containing amide functionalities are key building blocks for these materials.

While this compound is a small molecule, it could potentially be incorporated into polymer chains. The dihalo functionality allows for polycondensation reactions with suitable comonomers. For example, reaction with a diamine could lead to the formation of a polyamide, although the steric hindrance and electronic effects of the gem-dihalogen group would need to be considered.

Another potential application lies in the surface modification of materials. The reactive C-X bonds could be used to graft the molecule onto a surface, thereby altering its properties, such as hydrophobicity or chemical reactivity. The amide groups could also provide sites for further chemical transformations.

Precursors for Polymer Synthesis

There is no available research or data indicating that this compound has been utilized as a precursor for polymer synthesis. The reactivity of the α-halo-α-carbonyl functional groups could theoretically allow for its incorporation into polymer chains through various mechanisms, such as nucleophilic substitution or radical polymerization. However, no studies have been published that demonstrate or explore this potential.

Applications in Metal Ion Extraction and Separation Science

While diamides, as a class of compounds, have been investigated for their ability to chelate and extract metal ions, particularly in the context of nuclear waste reprocessing, there is no specific research detailing the use of this compound for such purposes. The presence of the halogen atoms could influence the electron density of the amide carbonyl groups and thus their coordination properties, but without experimental data, its efficacy and selectivity as a metal ion extractant remain unknown.

Advanced Analytical Methodologies for Purity and Compositional Analysis

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are powerful tools for separating the components of a mixture and quantifying the amount of each component. For a polar, halogenated compound such as 2-Bromo-2-chloro-N,N'-dimethylmalonamide, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the analysis of a wide range of compounds. For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) is a suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity; more polar compounds elute earlier.

Method development for the analysis of halogenated N,N'-dialkylamides would typically involve optimizing the stationary phase, mobile phase composition, and detector settings. A C18 column is a common choice for the stationary phase, providing a good balance of retention and selectivity for a broad range of analytes. The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, to control the elution strength. The presence of bromine and chlorine atoms in the target molecule suggests that UV detection would be an effective quantification method, as these halogens can influence the chromophoric properties of the molecule. chromforum.org

A hypothetical HPLC method for the purity analysis of this compound is presented in the table below. This method is based on typical conditions used for the analysis of related polar, halogenated organic compounds.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Expected Retention Time ~ 7.5 min

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC coupled with a mass spectrometer (GC-MS) would be a highly effective method for both qualitative identification and quantitative analysis. The mass spectrometer provides detailed structural information, which is invaluable for impurity identification.

The volatility of this compound would need to be considered. While the presence of two amide groups might suggest lower volatility, its relatively low molecular weight could make it amenable to GC analysis, possibly at elevated injector and oven temperatures. The choice of the GC column is critical for achieving good separation from potential impurities. A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase, would be a logical starting point for method development.

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern due to the presence of both bromine (isotopes 79Br and 81Br in nearly a 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in approximately a 3:1 ratio). This isotopic signature provides a high degree of confidence in the identification of the compound and any related halogenated impurities. researchgate.net

Table 2: Representative GC-MS Parameters for the Analysis of Halogenated Organic Compounds

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 50-350 amu

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. teledynelabs.com SFC is particularly well-suited for the analysis and purification of polar and chiral compounds, making it a valuable tool for the analysis of this compound, especially in a pharmaceutical context for impurity isolation. teledynelabs.compharmtech.com

One of the main advantages of SFC is its speed and reduced consumption of organic solvents. chromatographytoday.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. twistingmemoirs.com For polar analytes, a polar organic co-solvent, such as methanol, is often added to the CO2 mobile phase to increase its solvating power. twistingmemoirs.com

Method development in SFC involves optimizing parameters such as the stationary phase, co-solvent, pressure, and temperature. americanpharmaceuticalreview.com A variety of stationary phases are available for SFC, including those with polar functional groups that can provide unique selectivity for polar analytes. researchgate.net For the analysis of a polar amide like this compound, a column with a diol or ethyl pyridine (B92270) stationary phase could be effective. researchgate.net

Table 3: Illustrative SFC Method Parameters for Polar Analyte Separation

ParameterCondition
Column Diol, 3.0 x 100 mm, 3.5 µm
Mobile Phase A: Supercritical CO2B: Methanol with 0.1% Ammonium Hydroxide (B78521)
Gradient 5% B to 40% B over 10 minutes
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detector UV at 210 nm

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a novel or synthesized compound like this compound, elemental analysis is crucial for confirming its empirical formula and, by extension, its molecular formula and purity.

The analysis is typically performed using a combustion-based elemental analyzer. A small, precisely weighed sample of the compound is combusted at high temperature in a stream of oxygen. The combustion products (CO2, H2O, N2, and halogen acids) are then separated and quantified. From the amounts of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be determined. Halogens (bromine and chlorine) are typically determined by other methods, such as ion chromatography after combustion and absorption. intertek.com

The theoretical elemental composition of this compound (C5H8BrClN2O2) can be calculated from its molecular formula and the atomic weights of its constituent elements. A comparison of the experimentally determined percentages with the theoretical values provides a direct measure of the compound's purity and confirms its stoichiometry. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C5H8BrClN2O2)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.011560.05524.66%
HydrogenH1.00888.0643.31%
BromineBr79.904179.90432.82%
ChlorineCl35.453135.45314.56%
NitrogenN14.007228.01411.51%
OxygenO15.999231.99813.14%
Total 243.488 100.00%

Titrimetric Methods for Quantitative Determination

Titrimetric methods, or titrations, are classical analytical techniques that rely on the reaction of a substance of unknown concentration with a standard solution of known concentration. For the quantitative determination of this compound, acid-base titration could be a potential method, although its direct application might be challenging.

Amides are generally neutral compounds, but they can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine (or ammonia). wikipedia.org The rate of hydrolysis can be slow, but if the reaction can be driven to completion, the resulting products can be titrated. For instance, hydrolysis of this compound would produce 2-bromo-2-chloromalonic acid and methylamine. The methylamine, being a weak base, could be titrated with a standard solution of a strong acid. libretexts.org

Alternatively, a non-aqueous titration could be explored. While amides are very weak bases, some can be titrated in non-aqueous solvents, such as glacial acetic acid, using a strong acid titrant like perchloric acid. researchgate.net The endpoint of the titration can be determined potentiometrically or with a suitable indicator. libretexts.org The applicability of this method would depend on the basicity of the amide groups in this compound, which may be influenced by the electron-withdrawing effects of the adjacent halogenated carbon.

A hypothetical titration procedure for the determination of an amide via hydrolysis is outlined below.

Table 5: Illustrative Titrimetric Procedure for Amide Quantification via Hydrolysis

StepProcedure
1. Sample Preparation Accurately weigh a sample of this compound into a reaction flask.
2. Hydrolysis Add a known excess of a strong base (e.g., sodium hydroxide solution) and heat the mixture to ensure complete hydrolysis of the amide groups.
3. Titration After cooling, titrate the unreacted strong base with a standardized solution of a strong acid (e.g., hydrochloric acid) using a suitable indicator or a pH meter to determine the endpoint.
4. Calculation The amount of base consumed in the hydrolysis reaction is determined by the difference between the initial amount of base added and the amount remaining after the reaction. This can then be used to calculate the purity of the original amide sample.

Future Research Directions and Outlook

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. nih.gov The carbon atom bearing the bromine and chlorine in 2-bromo-2-chloro-N,N'-dimethylmalonamide is a stereocenter. Consequently, a significant future challenge lies in the development of synthetic methodologies that can produce this compound as a single enantiomer.

Future research should focus on catalytic asymmetric halogenation of a suitable N,N'-dimethylmalonamide precursor. This could involve either a stepwise or a concerted introduction of the halogen atoms using chiral catalysts. Organocatalysis and transition-metal catalysis represent two promising strategies. nih.govrsc.org For instance, chiral bifunctional catalysts, such as quinine-derived thioureas, have proven effective in Michael additions to generate complex stereocenters and could be adapted for asymmetric halogenation. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation has been used to create chiral diols from related substrates via dynamic kinetic resolution, a strategy that could be conceptually applied here. rsc.org

The development of such routes would be a formidable task due to the challenge of controlling the stereoselective introduction of two different halogens at a single carbon center. researchgate.netresearchgate.net Success in this area would not only provide access to enantiopure this compound but also contribute a valuable new tool to the broader field of asymmetric synthesis. nih.gov

Catalytic ApproachPotential Catalyst ClassKey ChallengeDesired Outcome
Asymmetric OrganocatalysisChiral Phase-Transfer Catalysts or Chiral Brønsted AcidsAchieving high facial selectivity on the malonamide (B141969) enolate intermediate.High enantiomeric excess (ee >95%). nih.gov
Transition-Metal CatalysisChiral Lewis Acidic Complexes (e.g., Cu, Ni, Pd)Sequential, stereocontrolled delivery of two different electrophilic halogens.High diastereo- and enantioselectivity.
Enzymatic ResolutionLipases or Esterases (on a related precursor)Designing a suitable precursor and identifying an effective biocatalyst. mdpi.comSeparation of enantiomers from a racemic mixture.

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is likely dominated by the chemistry of its carbon-halogen bonds. lookchem.com While standard nucleophilic substitution reactions are expected, future research should delve into more unconventional reactivity patterns stemming from the unique geminal dihalide arrangement.

A key area of investigation will be the selective activation of one carbon-halogen bond over the other. The carbon-bromine bond is generally more labile than the carbon-chlorine bond, suggesting that selective substitution or metal-insertion at the C-Br bond could be achieved under carefully controlled conditions. This would open pathways to stepwise functionalization, allowing the introduction of two different substituents at the α-position.

Furthermore, the potential for radical-based transformations should be explored. Single-electron transfer (SET) to the molecule could induce the loss of a halide to form an α-carbonyl radical, which could then be trapped by various radical acceptors. Another avenue involves transition-metal-catalyzed cross-coupling reactions, where the differential reactivity of the C-Br and C-Cl bonds could be exploited to construct complex molecular architectures. A computational study of various halogenating agents has shown that reactivity is highly sensitive to the substrate, suggesting that theoretical models could help predict and explain these unconventional patterns. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Halogenation reactions are often highly exothermic and rapid, posing significant challenges for process safety and control, especially on a large scale. researchgate.netvapourtec.com Continuous flow chemistry offers a powerful solution to these problems by providing superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. semanticscholar.orgrsc.org

Future research should focus on developing a continuous flow process for the synthesis of this compound. Using microreactors or packed-bed reactors would allow for the safe use of highly reactive halogenating agents like elemental bromine and chlorine. rsc.org This approach enables rapid reaction optimization through automated platforms, reduces hazardous waste, and facilitates a safer, more efficient, and scalable production method compared to traditional batch processing. rsc.org

ParameterConventional Batch SynthesisFlow Chemistry Synthesis
SafetyHigher risk due to poor heat dissipation and potential for thermal runaway. researchgate.netInherently safer due to small reactor volumes and superior heat transfer. rsc.org
ScalabilityDifficult and often requires re-optimization.Straightforward by "numbering-up" or running the process for longer times.
ControlLimited control over temperature gradients and mixing.Precise control over residence time, temperature, and stoichiometry. semanticscholar.org
Reagent UseMay require excess reagents to drive to completion.Can use stoichiometric amounts of highly reactive reagents safely and efficiently. rsc.org

Deeper Theoretical Understanding of Halogen and Amide Interactions

The conformational preferences and electronic properties of this compound are governed by a complex interplay of noncovalent interactions, including sterics, dipole-dipole interactions, and potential halogen bonding. A deeper theoretical understanding of these forces is crucial for predicting the molecule's reactivity and its behavior in larger systems.

Future work should employ high-level computational chemistry methods, such as Density Functional Theory (DFT), to investigate these interactions. rsc.org Studies could model the intramolecular interactions between the halogens and the amide carbonyl groups, which could influence the molecule's preferred conformation and the reactivity of the C-X bonds. Quantum Theory of Atoms in Molecules (QTAIM) and Interacting Quantum Atoms (IQA) analyses could provide profound insights into the nature of these interactions, distinguishing between classical electrostatic effects and exchange-correlation contributions. nih.gov Such computational studies are essential for rationalizing observed reactivity and guiding the design of new experiments. mdpi.comarxiv.org

Computational MethodResearch QuestionPotential Insight
Density Functional Theory (DFT)What is the lowest energy conformation of the molecule?Provides optimized geometries and relative energies of different conformers. rsc.org
Molecular Electrostatic Potential (MEP)Where are the electron-rich and electron-poor regions?Identifies σ-holes on the halogen atoms, predicting sites for halogen bonding. arxiv.org
Quantum Theory of Atoms in Molecules (QTAIM)What is the nature of intramolecular bonds and interactions?Characterizes bond critical points to quantify the strength of halogen-oxygen or halogen-halogen interactions. nih.gov
Natural Bond Orbital (NBO) AnalysisHow do orbitals interact and contribute to stability?Quantifies hyperconjugative interactions and charge transfer between amide and C-X orbitals.

Design of Next-Generation Advanced Materials Utilizing Halogenated Malonamide Scaffolds

The presence of two reactive halogen atoms and a robust malonamide core makes this compound an attractive monomer or cross-linking agent for the synthesis of advanced materials. Halogenated polymers often exhibit valuable properties such as flame retardancy, chemical resistance, and low surface energy. rsc.org

Future research should explore the incorporation of this compound into various polymer backbones. For example, it could be used in polycondensation or polyaddition reactions where the halogens serve as leaving groups. The differential reactivity of the C-Br and C-Cl bonds could be exploited to first create linear polymers and then to perform post-polymerization modification or cross-linking. The resulting materials could find applications as specialty polymers, fire-retardant additives, or functional coatings. The synthesis of well-defined halogenated polymers has been achieved through post-polymerization modification, a strategy that could be applied to scaffolds built with this malonamide. rsc.org Furthermore, the amide groups within the scaffold could engage in hydrogen bonding, imparting specific structural and mechanical properties to the resulting materials. ntu.edu.sg

Q & A

Basic Question: What are the established synthetic routes for 2-bromo-2-chloro-N,N'-dimethylmalonamide, and how can intermediates be characterized?

Methodological Answer:
The synthesis typically involves sequential halogenation and amidation steps. A common approach is:

  • Step 1: React dimethylmalonamide with halogenating agents (e.g., N-bromosuccinimide and N-chlorosuccinimide) under controlled conditions to introduce bromine and chlorine substituents .
  • Step 2: Purify intermediates via column chromatography or recrystallization. Key intermediates (e.g., mono-halogenated derivatives) are characterized using ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry (MS) to verify molecular weights .
  • Critical Note: Monitor reaction progress with thin-layer chromatography (TLC) to avoid over-halogenation.

Basic Question: What spectroscopic and crystallographic methods are recommended for structural elucidation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic/amide regions, particularly for distinguishing bromine/chlorine effects on chemical shifts .
  • X-ray Crystallography: For unambiguous structural confirmation, employ single-crystal X-ray diffraction. Refinement using SHELXL (via the SHELX suite) is standard for small molecules; prioritize high-resolution data (R-factor < 0.05) to resolve halogen disorder .
  • Infrared (IR) Spectroscopy: Confirm amide C=O stretches (~1650–1700 cm⁻¹) and halogen-related vibrations .

Advanced Question: How can enantioselective synthesis of this compound be achieved, and what chiral auxiliaries are effective?

Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries. A validated strategy includes:

  • Chiral Amide Templates: Use (S)- or (R)-2-amino alcohol derivatives to induce asymmetry during amidation. For example, (S)-2-amino-3-methylbutan-1-ol forms a chiral intermediate that directs stereochemistry .
  • Asymmetric Halogenation: Apply chiral Lewis acids (e.g., Cu(I)-bisoxazoline complexes) during halogenation to control bromine/chlorine positioning .
  • Analysis: Confirm enantiomeric excess (ee) via chiral HPLC with a polysaccharide column or circular dichroism (CD) spectroscopy.

Advanced Question: How should researchers address contradictions between crystallographic data and spectroscopic results?

Methodological Answer:
Contradictions (e.g., differing bond lengths in X-ray vs. NMR-derived structures) require systematic validation:

  • Re-examine Data Quality: Ensure crystallographic data is not affected by twinning or disorder (use PLATON’s TWINABS). For NMR, confirm solvent effects on chemical shifts .
  • Computational Validation: Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to compare experimental and theoretical geometries. Discrepancies >0.05 Å may indicate data artifacts .
  • Multi-technique Cross-check: Combine powder XRD, solid-state NMR, and IR to resolve ambiguities in polymorphic forms .

Intermediate Question: What experimental conditions stabilize this compound during storage and reactions?

Methodological Answer:

  • Storage: Keep under inert gas (argon) at –20°C in amber vials to prevent photodegradation of halogens. Desiccate to avoid hydrolysis .
  • Reaction Solvents: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.
  • pH Control: Maintain neutral to slightly acidic conditions (pH 6–7) in aqueous mixtures to prevent dehalogenation .

Advanced Question: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Optimize the molecular structure at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS), identifying electrophilic centers (e.g., bromine vs. chlorine reactivity) .
  • Transition State Analysis: Locate TS structures for SN2 reactions using QM/MM methods (e.g., CP2K). Compare activation energies to prioritize reaction pathways .
  • Docking Studies: For biological applications, model interactions with enzymes (e.g., haloalkane dehalogenases) using AutoDock Vina to predict binding affinities .

Intermediate Question: What strategies optimize yields in cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Selection: Use Pd(PPh₃)₄ or NiCl₂(dppe) for Buchwald-Hartwig aminations; adjust ligand bulkiness to reduce steric hindrance .
  • Microwave Assistance: Accelerate Suzuki-Miyaura couplings via microwave irradiation (100–120°C, 30 min) to improve yields by 15–20% .
  • Workup: Extract unreacted starting material with ethyl acetate/water (3:1) to isolate pure cross-coupled products.

Advanced Question: What in vitro assays are suitable for studying its enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Assays: Use continuous spectrophotometric assays (e.g., NADH depletion at 340 nm) to measure inhibition constants (Kᵢ) for dehydrogenases .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes (e.g., carbonic anhydrase) .
  • Crystallographic Trapping: Co-crystallize the compound with enzymes (e.g., at 1.8 Å resolution) to visualize active-site interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.